molecular formula C12H21ClN2S B2850417 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride CAS No. 840521-77-9

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride

Cat. No. B2850417
CAS RN: 840521-77-9
M. Wt: 260.82
InChI Key: KAJHLPNUCINMDH-UHFFFAOYSA-N
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Description

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride, also known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. DMPT is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with a sulfur atom and a nitrogen atom. The molecule of DMPT contains a thiazole ring and an amine group, which makes it a versatile compound for various research purposes.

Scientific Research Applications

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has been extensively studied for its potential applications in various fields of research. It has been found to have significant effects on the growth and development of aquatic animals, such as fish and shrimp. 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has been shown to increase the feed intake, growth rate, and survival rate of aquatic animals, which makes it a potential candidate for aquaculture. In addition, 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has also been studied for its potential applications in the pharmaceutical industry. It has been found to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride is not fully understood, but it is believed to act through the modulation of the hypothalamic-pituitary-gonadal axis. 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has been shown to increase the secretion of gonadotropin-releasing hormone (GnRH), which stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. LH and FSH then stimulate the production of testosterone and estrogen in the gonads, which promotes growth and development.
Biochemical and Physiological Effects:
6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has been shown to have significant biochemical and physiological effects on aquatic animals. It has been found to increase the activity of digestive enzymes, such as amylase and lipase, which improves the digestion and absorption of nutrients. 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protects against oxidative stress. In addition, 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has been found to increase the activity of immune-related enzymes, such as lysozyme and alkaline phosphatase, which enhances the immune system.

Advantages And Limitations For Lab Experiments

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a cost-effective compound that can be used in large-scale experiments. However, 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has some limitations for lab experiments. It is a relatively new compound that requires further research to fully understand its properties. In addition, 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride has a narrow therapeutic window, which means that the dosage must be carefully controlled to avoid toxicity.

Future Directions

There are several future directions for the study of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride. One direction is to further investigate its mechanism of action, which will provide insights into its potential applications in various fields of research. Another direction is to study its effects on different species of aquatic animals, which will provide information on its potential applications in aquaculture. In addition, further research is needed to determine the optimal dosage and administration of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride for different applications.

Synthesis Methods

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride can be synthesized by a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-mercapto-benzothiazole and methylamine to form 2-(methylamino)benzothiazole. The second step involves the reaction of 2-(methylamino)benzothiazole with 2-bromo-2-methylpropane to form 6-(1,1-dimethylpropyl)-2-(methylamino)benzothiazole. The final step involves the reaction of 6-(1,1-dimethylpropyl)-2-(methylamino)benzothiazole with hydrochloric acid to form 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride hydrochloride.

properties

IUPAC Name

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S.ClH/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9;/h8H,4-7H2,1-3H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHLPNUCINMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzothiazol-2-ylamine hydrochloride

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